molecular formula C8H9FN2O2 B1296328 n-Ethyl-4-fluoro-2-nitroaniline CAS No. 774-22-1

n-Ethyl-4-fluoro-2-nitroaniline

Cat. No. B1296328
CAS RN: 774-22-1
M. Wt: 184.17 g/mol
InChI Key: UKKBDDJKKGVRQO-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 . It is used as a reagent in the preparation of other compounds and is also employed as a pharmaceutical intermediate .


Synthesis Analysis

4-Fluoro-2-nitroaniline is used as a starting reagent in the synthesis of n-Ethyl-4-fluoro-2-nitroaniline . The exact synthesis process may vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The InChI code for n-Ethyl-4-fluoro-2-nitroaniline is 1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Chemical Reactions Analysis

The specific chemical reactions involving n-Ethyl-4-fluoro-2-nitroaniline can vary widely depending on the context. For example, it can be used as a reagent in the preparation of 4-fluoro-o-phenylenediamine, 4-fluoro-N-ethyl-2-nitroaniline, and N-(4-fluoro-2-nitrophenyl)-beta-alanine .

Scientific Research Applications

Dye Intermediate and Possible Applications in Pharmaceuticals and Insecticides

N-Ethyl-4-fluoro-2-nitroaniline, closely related to 4-Fluoro-3-nitroaniline, has gained importance as a novel dye intermediate, particularly in the U.S.A. It holds potential for extended applications in the pharmaceutical and insecticide industries (Bil, 2007).

Use in Metal Complexes

The compound has been used in the preparation of new complexes involving copper(II), nickel(II), and cobalt(II). These complexes, where N-Ethyl-4-fluoro-2-nitroaniline acts as a monodentate O-bonded ligand, exhibit varied structural forms like square planar, tetrahedral, and hexacoordinate structures, contributing to research in coordination chemistry (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

In Solvent Characterization Studies

It's also been employed in solvent characterization, specifically in non-aqueous aprotic binary solvent mixtures. This use is notable in the study of solvatochromic parameters, which are crucial in understanding solvent effects on aromatic nucleophilic substitution reactions (Mancini, Terenzani, Adam, Pérez, & Vottero, 1999).

In Nucleophilic Aromatic Substitution Reactions

N-Ethyl-4-fluoro-2-nitroaniline is involved in nucleophilic displacement reactions in aromatic systems. The study of these reactions provides insights into the kinetics and mechanisms of aromatic nucleophilic substitutions, which is fundamental in organic synthesis (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

In Energetic Materials’ Stabilizers

This compound is significant in the study of energetic materials’ stabilizers. Investigations into binary mixtures involving N-Ethyl-4-nitroaniline help understand the phase diagrams and stability of these materials, critical in materials science and engineering (Trache, Khimeche, Benelmir, & Dahmani, 2013).

Safety And Hazards

N-Ethyl-4-fluoro-2-nitroaniline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-ethyl-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBDDJKKGVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302454
Record name n-ethyl-4-fluoro-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethyl-4-fluoro-2-nitroaniline

CAS RN

774-22-1
Record name N-Ethyl-4-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151028
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 774-22-1
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Record name n-ethyl-4-fluoro-2-nitroaniline
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